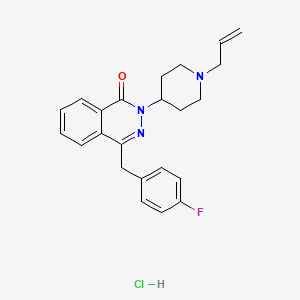
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core, a fluorophenyl group, and a piperidinyl moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which can influence its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the fluorophenyl group, and the attachment of the piperidinyl moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained.
Formation of Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.
Attachment of Piperidinyl Moiety: This step may involve nucleophilic substitution or other reactions to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms, affecting the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: The compound’s properties might be exploited in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1(2H)-Phthalazinone: The core structure shared with the compound .
4-Fluorophenyl Derivatives: Compounds containing the fluorophenyl group.
Piperidinyl Compounds: Molecules with the piperidinyl moiety.
Uniqueness
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
特性
CAS番号 |
110406-65-0 |
|---|---|
分子式 |
C23H25ClFN3O |
分子量 |
413.9 g/mol |
IUPAC名 |
4-[(4-fluorophenyl)methyl]-2-(1-prop-2-enylpiperidin-4-yl)phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C23H24FN3O.ClH/c1-2-13-26-14-11-19(12-15-26)27-23(28)21-6-4-3-5-20(21)22(25-27)16-17-7-9-18(24)10-8-17;/h2-10,19H,1,11-16H2;1H |
InChIキー |
VDDSJJIAVRIGKF-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)
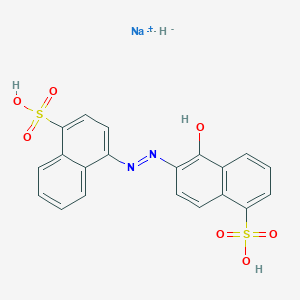
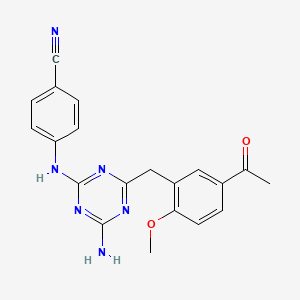


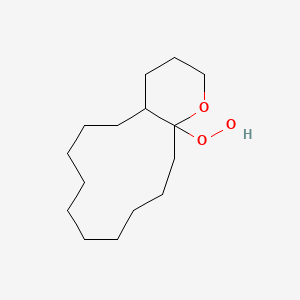
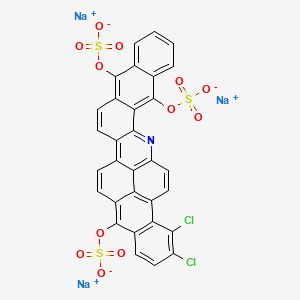
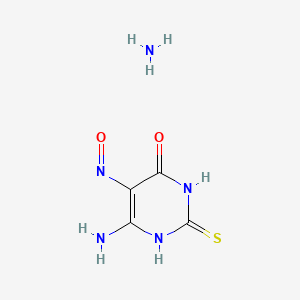
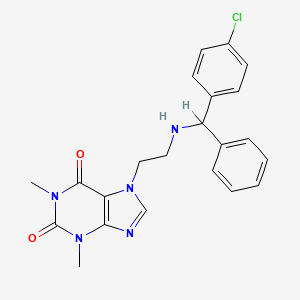

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
